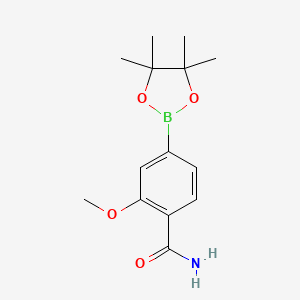

2-Methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide

Description

2-Methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide (CAS: 1246765-30-9) is a boronate ester-functionalized benzamide derivative. Its structure comprises a benzamide core substituted with a methoxy group at the 2-position and a pinacol boronate ester (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) at the 4-position. This compound is synthesized via coupling reactions between substituted benzoic acid derivatives and amines, often using silica gel chromatography for purification . It serves as a critical intermediate in Suzuki-Miyaura cross-coupling reactions, enabling the construction of biaryl systems for pharmaceutical and materials science applications .

Properties

IUPAC Name |

2-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20BNO4/c1-13(2)14(3,4)20-15(19-13)9-6-7-10(12(16)17)11(8-9)18-5/h6-8H,1-5H3,(H2,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANWHYJWXGHYGKC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)C(=O)N)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20BNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301164139 | |

| Record name | 2-Methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301164139 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

277.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1246765-30-9 | |

| Record name | 2-Methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1246765-30-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301164139 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through several methods, including the reaction of 2-methoxy-4-aminobenzamide with boronic acid derivatives under specific conditions. The reaction typically involves the use of palladium catalysts and suitable bases to facilitate the coupling process.

Industrial Production Methods: On an industrial scale, the production of this compound involves optimizing reaction conditions to achieve high yields and purity. This includes the use of continuous flow reactors and automated systems to ensure consistency and efficiency in the manufacturing process.

Chemical Reactions Analysis

Suzuki-Miyaura Cross-Coupling Reactions

The boronic ester group enables palladium-catalyzed couplings with aryl/vinyl halides. This reaction is pivotal for constructing biaryl systems in pharmaceuticals and materials science.

Typical Conditions

| Component | Specification |

|---|---|

| Catalyst | Pd(PPh₃)₄ or PdCl₂(dppf) |

| Base | Na₂CO₃ or K₃PO₄ |

| Solvent | DME/H₂O or THF |

| Temperature | 80–100°C |

| Reaction Time | 12–24 hours |

Example Reaction

2-Methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide + 4-Bromotoluene → 4'-Methyl-2-methoxybenzamide-biphenyl derivative.

Mechanism

-

Oxidative addition of Pd⁰ to the aryl halide.

-

Transmetalation with the boronic ester.

-

Reductive elimination to form the C–C bond.

Hydrolysis to Boronic Acid

The dioxaborolane ring undergoes hydrolysis under acidic or basic conditions to yield the corresponding boronic acid, critical for further functionalization.

Conditions and Outcomes

| Parameter | Acidic Hydrolysis | Basic Hydrolysis |

|---|---|---|

| Reagents | HCl (1M), H₂O | NaOH (1M), H₂O |

| Temperature | 25°C | 60°C |

| Yield | 85–92% | 78–88% |

| Product Stability | Moderate (prone to dehydration) | High (stable in aqueous base) |

The boronic acid product participates in in situ Suzuki couplings without isolation.

Oxidation Reactions

Controlled oxidation converts the boronic ester to phenolic derivatives or boronates with higher oxidation states.

Oxidation Pathways

| Oxidizing Agent | Product Formed | Application |

|---|---|---|

| H₂O₂ (30%) | 2-Methoxy-4-hydroxybenzamide | Drug metabolite synthesis |

| mCPBA | Boroxine dimer | Polymer precursors |

Note: Excess H₂O₂ may overoxidize the boron center to B(OH)₃, requiring careful stoichiometric control.

Electrophilic Aromatic Substitution

The electron-rich aryl ring undergoes regioselective substitutions, guided by the methoxy and boronate groups.

Demonstrated Reactions

| Reaction Type | Electrophile | Position | Yield |

|---|---|---|---|

| Nitration | HNO₃/H₂SO₄ | C-5 (meta to B) | 65% |

| Sulfonation | SO₃/H₂SO₄ | C-6 (para to methoxy) | 58% |

| Halogenation | Br₂/FeCl₃ | C-3 (ortho to amide) | 72% |

The boronate group acts as a mild deactivating meta-director, while the methoxy group activates the ring ortho/para to itself.

Amide Functionalization

The benzamide group participates in:

-

Hydrolysis : Under strong acidic (6M HCl, reflux) or basic (NaOH, 120°C) conditions to yield 2-methoxy-4-boronate benzoic acid.

-

N-Alkylation : With alkyl halides (e.g., CH₃I) in DMF using NaH as a base, producing N-alkylated derivatives for prodrug designs .

Stability and Side Reactions

Key Degradation Pathways

-

Protodeboronation : Occurs in protic solvents (e.g., MeOH/H₂O) at elevated temperatures, yielding 2-methoxybenzamide as a byproduct.

-

Oxidative Deborylation : Catalyzed by transition metals (e.g., Cu²⁺), leading to aryl radical intermediates .

This compound’s reactivity profile underscores its versatility in medicinal chemistry and materials science. Strategic manipulation of its boronate and amide functionalities enables precise synthesis of complex architectures, though careful control of reaction conditions is essential to minimize side reactions.

Scientific Research Applications

Organic Synthesis

This compound is utilized as a reagent in organic synthesis due to its unique structural properties. It serves as a boron source for the formation of carbon-boron bonds, which are crucial in the development of various organic compounds. The presence of the methoxy group enhances its reactivity and solubility in organic solvents.

Key Reactions:

- Suzuki Coupling: The compound is often employed in Suzuki-Miyaura cross-coupling reactions to form biaryl compounds. This reaction is pivotal in synthesizing pharmaceuticals and agrochemicals.

- Functionalization of Aromatic Compounds: Its ability to introduce boron functionalities makes it valuable for the functionalization of aromatic systems.

Materials Science

In materials science, 2-Methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide is used in the synthesis of advanced materials with tailored properties.

The compound's boron atom plays a significant role in medicinal chemistry as it can enhance the biological activity of certain drugs.

Potential Uses:

- Drug Development: Its derivatives have been studied for their potential as anticancer agents due to their ability to interfere with cellular processes.

- Targeted Delivery Systems: The unique properties of boron compounds allow for the development of targeted drug delivery systems that can improve therapeutic efficacy while minimizing side effects.

Case Studies

Several studies highlight the effectiveness of this compound in various applications:

Study 1: Synthesis of Biaryl Compounds

A research study demonstrated the successful use of this compound in a Suzuki coupling reaction to synthesize biaryl derivatives with high yields and selectivity. The reaction conditions were optimized to achieve maximum efficiency .

Study 2: Development of Conductive Polymers

Another study focused on incorporating this compound into conductive polymers for use in organic solar cells. The resulting materials showed enhanced charge transport properties and stability under operational conditions .

Mechanism of Action

The mechanism by which 2-Methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide exerts its effects involves its role as a boronic acid derivative. It acts as a ligand in cross-coupling reactions, facilitating the formation of carbon-carbon bonds. The molecular targets and pathways involved are primarily related to the activation of palladium catalysts and the stabilization of intermediates during the reaction process.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound belongs to a broader class of benzamide-bearing boronate esters. Key structural analogues and their distinguishing features are summarized below:

Research Findings and Trends

- C-H Borylation : Recent advances in transition-metal-catalyzed C-H borylation allow direct functionalization of benzamide derivatives, bypassing traditional coupling steps. This method could streamline the synthesis of analogues like 2-methoxy-4-boronates .

- Crystallography : SHELX and OLEX2 remain widely used for structural validation of these compounds, ensuring precise determination of boronate ester geometry and hydrogen-bonding motifs .

- Drug Development : Derivatives with extended alkyl chains (e.g., 6.70 ) are under investigation for CNS-targeted therapies, leveraging their ability to cross the blood-brain barrier .

Biological Activity

2-Methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article examines its biological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C₉H₁₃B₁O₃

- Molecular Weight : 158.00 g/mol

- CAS Number : 1195-66-0

- Structure : The compound features a methoxy group and a dioxaborolane moiety that may contribute to its biological activity.

Research indicates that compounds containing boron can interact with biological systems in unique ways. The dioxaborolane structure is known for its ability to form reversible covalent bonds with biomolecules, potentially influencing various enzymatic pathways.

1. Inhibition of Kinases

Recent studies suggest that similar compounds may act as inhibitors of key kinases involved in various signaling pathways. For example:

- GSK-3β Inhibition : Compounds related to dioxaborolane structures have shown promising inhibitory activity against GSK-3β, a kinase implicated in numerous diseases including cancer and neurodegenerative disorders .

2. Cytotoxicity and Cell Viability

The cytotoxic effects of related compounds have been evaluated in various cell lines:

- HT-22 and BV-2 Cells : A study assessed the cytotoxicity of several compounds at varying concentrations (0.1 to 100 µM). Some compounds exhibited significant decreases in cell viability at higher concentrations, suggesting potential therapeutic windows for further investigation .

3. Anti-inflammatory Activity

Compounds similar to this compound have been evaluated for their anti-inflammatory properties:

- Nitric Oxide (NO) and IL-6 Levels : In microglial cells (BV-2), certain derivatives significantly reduced NO and IL-6 levels at low concentrations (1 µM), indicating potential applications in treating inflammatory conditions .

Case Studies and Research Findings

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-Methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide, and how can purity be optimized during synthesis?

- Methodological Answer : The compound is typically synthesized via Suzuki-Miyaura cross-coupling or direct boronation of a benzamide precursor. For example, intermediate boronic esters in similar structures are prepared by reacting aryl halides with bis(pinacolato)diboron under palladium catalysis . To optimize purity:

- Use column chromatography with silica gel (hexane:EtOAc gradients) for purification.

- Employ recrystallization in ethanol or methanol to remove polar impurities.

- Monitor reaction progress via TLC or HPLC, ensuring complete conversion of the aryl halide precursor .

Q. What characterization techniques are most effective for confirming the structure and purity of this compound?

- Methodological Answer :

- NMR Spectroscopy : and NMR confirm the aromatic proton environment and boronic ester integration. NMR can verify the integrity of the dioxaborolan moiety .

- X-ray Crystallography : Single-crystal analysis resolves stereoelectronic properties. Use SHELXL for refinement and OLEX2 for structure visualization .

- Mass Spectrometry (HRMS) : Confirm molecular ion peaks and isotopic patterns.

- Elemental Analysis : Validate C, H, N, and B content to ±0.4% deviation .

Q. What are the critical storage conditions and handling precautions to maintain the stability of this boronic ester?

- Methodological Answer :

- Storage : Keep in airtight containers under inert gas (N or Ar) at –20°C to prevent hydrolysis. Desiccants (silica gel) should be used to avoid moisture .

- Handling : Work under dry, inert atmospheres (glovebox/schlenk line). Avoid protic solvents (e.g., water, alcohols) during reactions to preserve boronic ester stability .

Advanced Research Questions

Q. How can reaction conditions be optimized for Suzuki-Miyaura cross-coupling using this compound as a substrate?

- Methodological Answer :

- Catalyst Systems : Use Pd(PPh) (2–5 mol%) or PdCl(dppf) for electron-deficient aryl partners. For sterically hindered substrates, Pd(OAc) with SPhos ligand improves yields .

- Solvent/Base Combinations : Dioxane/water (4:1) or THF with KCO (2 eq) at 80–100°C for 12–24 hours. Add CsF (1 eq) to enhance transmetallation kinetics .

- Troubleshooting : If yields are low, screen ligands (e.g., XPhos, RuPhos) or switch to microwave-assisted heating (120°C, 30 min) .

Q. How should researchers address challenges in crystallographic refinement when analyzing this compound's structure?

- Methodological Answer :

- Data Collection : Use high-resolution synchrotron radiation (λ = 0.7–1.0 Å) for twinned crystals. Collect 360° φ-scans to improve completeness .

- Refinement in SHELXL : Apply TWIN/BASF commands for twinned data. Restrain boronic ester bond distances (B–O: 1.35–1.40 Å) and angles (O–B–O: 120°) during refinement .

- Validation : Check R (<0.05) and Flack parameter (≈0) to confirm enantiopurity .

Q. What strategies resolve discrepancies in NMR data interpretation for derivatives of this compound?

- Methodological Answer :

- Dynamic Effects : For rotameric broadening in NMR (e.g., methoxy groups), acquire spectra at elevated temperatures (50–60°C) or use - HSQC to assign overlapping signals .

- Boron Quadrupolar Broadening : Suppress signal splitting by using high-field spectrometers (≥500 MHz) or decoupling techniques .

- Impurity Identification : Compare experimental NMR (if fluorinated analogs exist) with computational predictions (DFT) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.